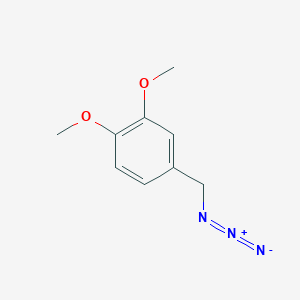![molecular formula C8H11NO3 B15321740 3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B15321740.png)
3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid: is a bicyclic compound that features a nitrogen atom within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the use of cycloaddition reactions, where the starting materials undergo a series of transformations to form the desired bicyclic compound . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization processes. These processes are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, known for its applications in drug discovery and organic synthesis.
8-Azabicyclo[3.2.1]octane: This compound is the core structure of tropane alkaloids, which have significant biological activities.
Uniqueness
3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid is unique due to its specific bicyclic structure and the presence of both a ketone and a carboxylic acid functional group. This combination of features makes it particularly versatile in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C8H11NO3 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c10-7-4-1-2-6(9-7)5(3-4)8(11)12/h4-6H,1-3H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
USFXUQSYVICIEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1C(=O)N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)




![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)



![2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B15321725.png)

